N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S3/c1-11-13(22-15(18-11)12-4-2-7-16-10-12)6-8-17-23(19,20)14-5-3-9-21-14/h2-5,7,9-10,17H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZDLCHFWFRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Thiophene Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications:
- Anticancer Activity : Research indicates that N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide may act as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their inhibition can lead to reduced cancer cell proliferation. Studies have demonstrated its efficacy in inhibiting specific cancer cell lines, suggesting a promising role in cancer therapy.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Material Science
In material science, this compound is explored for its applications in:
- Organic Semiconductors : The compound's electronic properties are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications.
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it useful in flexible electronics and sensors.
Biological Studies
This compound is also being researched for its biological mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can modulate various biochemical pathways, providing insights into its potential as a therapeutic agent.
Synthesis and Reaction Analysis
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the thiazole ring via Hantzsch synthesis using α-haloketones and thioamides. |
| 2 | Introduction of the pyridine ring through nucleophilic substitution with suitable derivatives. |
| 3 | Formation of the thiophene sulfonamide through sulfonation reactions. |
The compound undergoes various chemical reactions including oxidation (yielding sulfoxides or sulfones), reduction (producing amines or alcohols), and substitution reactions depending on the functional groups involved.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in several cancer cell lines through specific kinase pathways.
- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy showed that the compound effectively reduced bacterial load in vitro against resistant strains.
- Material Science Application : Investigations reported in Advanced Materials highlighted its potential as a conductive polymer in flexible electronic devices.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Sulfonamide Analogs
| Compound ID | Molecular Formula | Molecular Weight | Substituents on Benzene Ring |
|---|---|---|---|
| G856-3088 (Analog 1) | C₁₉H₂₁N₃O₄S₂ | 419.52 | 3,4-Dimethoxy |
| G856-3084 (Analog 2) | C₁₈H₁₉N₃O₃S₂ | 389.49 | 4-Methoxy |
| Target Compound | C₁₇H₁₈N₄O₂S₂ | 398.48 | Thiophene-2-sulfonamide |
Key Findings :
- Steric Effects : Analog 1 (3,4-dimethoxy) exhibits a higher molecular weight (419.52 vs. 389.49 for Analog 2), likely reducing membrane permeability compared to the target compound (398.48) .
Thiazole-Based Compounds with Acetamide Linkers
Compounds from , such as 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide (Compound 2), share the thiazole-pyridinyl core but replace the sulfonamide with acetamide groups.
Structural Differences :
- Activity Implications : Thiazole-acetamides in showed moderate antimicrobial activity, whereas sulfonamides like the target compound are more frequently associated with enzyme inhibition (e.g., carbonic anhydrase) .
Thiophene-Containing Heterocycles
and highlight thiophene-linked triazoles (e.g., 2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide). These compounds prioritize triazole-thiophene synergy for kinase inhibition but lack the thiazole-sulfonamide framework of the target compound.
Key Contrast :
Molecular Docking Insights from Pyrimidine Carboxamides
While focuses on pyrimidine carboxamides as succinate dehydrogenase (SDH) inhibitors, the molecular docking methodology is relevant. For example, hydrogen bonds and cation-π interactions observed between compound 4p and SDH suggest that the target compound’s pyridinyl and sulfonamide groups may similarly anchor to enzyme active sites .
Biological Activity
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring, a thiazole moiety, and a pyridine ring, which contribute to its diverse biological activities. The presence of the sulfonamide group enhances its solubility and potential for interaction with biological targets.
Research indicates that this compound exhibits its biological activity primarily through:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In particular, this compound may inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancerous cells .
- Carbonic Anhydrase Inhibition : The compound has demonstrated inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor growth and metastasis. The IC50 values reported range from 10.93 to 25.06 nM for CA IX inhibition, indicating potent selectivity over CA II .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | < 1 | Apoptosis induction via annexin V-FITC assay |
| Jurkat Cells | < 10 | Cytotoxicity via MTT assay |
The compound has shown significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the thiazole and pyridine rings can significantly impact the biological activity of the compound. Key findings include:
- Substitution Effects : Variations in substituents on the pyridine ring affect binding affinity to target proteins.
- Thiazole Modifications : Altering the position or type of substituents on the thiazole enhances or diminishes enzyme inhibition potency.
Case Studies
Several studies have highlighted the efficacy of similar thiazole-based compounds:
- In Vivo Studies : A study demonstrated that a related thiazole-pyrimidine compound significantly reduced tumor growth in murine models by inhibiting CDK activity .
- Clinical Trials : Some derivatives have advanced to clinical trials for their anti-cancer properties, showcasing promising results in early-phase studies .
Q & A
Q. Advanced
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene sulfonamide moiety shows high electron density, favoring interactions with cationic targets .
- Molecular docking : Screens against kinase or GPCR targets using crystal structures (PDB ID: e.g., 4ZUD for thiazole-containing inhibitors). Pyridinyl-thiazole motifs often bind ATP pockets via π-π stacking .
What pharmacological targets are plausible for this compound based on structural analogs?
Basic
Similar thiazole-sulfonamide hybrids target:
- Kinases : EGFR or VEGFR inhibition due to thiazole’s ATP-mimetic properties .
- Antimicrobial agents : Thiophene sulfonamides disrupt bacterial folate synthesis .
- Anti-inflammatory targets : COX-2 inhibition via sulfonamide’s hydrogen-bonding capacity .
How does crystal structure analysis inform structure-activity relationships (SAR)?
Advanced
X-ray data reveal:
- Torsional angles : The ethyl linker between thiazole and thiophene adopts a gauche conformation, influencing solvent accessibility .
- Intermolecular interactions : Sulfonamide oxygen participates in H-bonds with water, suggesting hydration-dependent bioactivity .
- Planarity : Pyridine-thiazole coplanarity enhances π-stacking in hydrophobic binding pockets .
What strategies mitigate solubility challenges in biological assays?
Q. Basic
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Prodrug derivatization : Introduce phosphate or PEG groups on the sulfonamide to enhance aqueous solubility .
How to validate synthetic intermediates using hyphenated techniques?
Q. Advanced
- LC-MS/MS : Monitors reaction progress in real-time, identifying intermediates (e.g., amine-sulfonyl chloride adducts) .
- NMR-guided fractionation : Combines preparative HPLC with NMR to isolate and characterize labile intermediates .
What structural modifications improve metabolic stability in vivo?
Q. Advanced
- Fluorination : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
- Isosteric replacement : Substitute thiophene with pyridine to block aromatic hydroxylation .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots (e.g., thiazole C5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
